molecular formula C8H16N2O2 B3368242 4-(2-Methoxyethyl)piperazine-1-carbaldehyde CAS No. 206862-55-7

4-(2-Methoxyethyl)piperazine-1-carbaldehyde

Cat. No. B3368242
Key on ui cas rn: 206862-55-7
M. Wt: 172.22 g/mol
InChI Key: IVAQXQBQSNCSDU-UHFFFAOYSA-N
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Patent
US05969138

Procedure details

To a solution of 57.2 g of 1-formyl-4-methoxyethylpiperazine in 100 mL of methanol was added dropwise 180 mL of 4N-hydrochloric acid/1,4-dioxane over 1.5 hours. The mixture was stirred at room temperature for 1 hour, and the resulting crystals were filtered, washed with isopropyl ether and dried in vacuo to give 68.8 g of the title compound.
Quantity
57.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:3]1[CH2:8][CH2:7][N:6]([CH2:9][CH2:10][O:11][CH3:12])[CH2:5][CH2:4]1)=O.[ClH:13].O1CCOCC1>CO>[ClH:13].[ClH:13].[CH3:12][O:11][CH2:10][CH2:9][N:6]1[CH2:7][CH2:8][NH:3][CH2:4][CH2:5]1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
57.2 g
Type
reactant
Smiles
C(=O)N1CCN(CC1)CCOC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.O1CCOCC1
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting crystals were filtered
WASH
Type
WASH
Details
washed with isopropyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.Cl.COCCN1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 68.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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